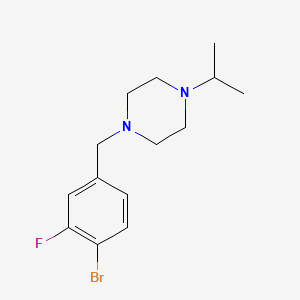

1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine" is a derivative of benzylpiperazine, a class of chemical compounds with various applications, including potential use as designer drugs. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzylpiperazine derivatives, which can offer insights into the general chemical behavior and properties of such compounds.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives typically involves the use of commercially available starting materials and can be confirmed by methods such as gas chromatography-mass spectroscopy (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the synthesis of 4-bromo-2,5-dimethoxybenzylpiperazine was confirmed using two-dimensional NMR correlations and by GC-MS after synthesis of two possible isomers . This suggests that similar synthetic routes and analytical techniques could be applied to the synthesis and confirmation of "this compound."

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives can be elucidated using techniques such as NMR spectroscopy, as demonstrated in the identification of a new designer benzylpiperazine . Additionally, the differentiation between regioisomeric bromodimethoxy benzyl piperazines was achieved using attenuated total reflection infrared spectroscopy (FT-IR), which provides confirmatory data for structural analysis . These methods would likely be applicable for analyzing the molecular structure of "this compound."

Chemical Reactions Analysis

The reactivity of benzylpiperazine derivatives in various chemical reactions can be complex. For instance, the reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in Pd-catalysed direct arylation was investigated, showing that conditions could be optimized to avoid cleavage of the pyrazolyl and benzyl C-halo bonds . This indicates that the bromobenzyl moiety in such compounds can participate in selective arylation reactions, which could be relevant for the chemical reactions of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can be characterized using various analytical techniques. The mass spectra of regioisomeric bromodimethoxy benzyl piperazines were evaluated using GC-MS, and their infrared spectra were analyzed using FT-IR . These techniques could be used to determine the physical and chemical properties of "this compound," such as its purity, stability, and functional group characteristics.

Aplicaciones Científicas De Investigación

Synthesis of Related Compounds

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed. This method involves bromination of 2-fluoroaniline and diazotization to generate the diazonium salt for coupling with benzene, highlighting techniques that could be relevant for synthesizing structurally similar compounds (Qiu et al., 2009).

Bioactive Diketopiperazines

Diketopiperazines (DKPs) show a wide range of bioactivities, including anti-tumor and neuroprotective effects. The review covers the structural modifications leading to these bioactivities, which may offer insights into functionalizing piperazine compounds for enhanced biological activity (Wang et al., 2013).

Enzymatic Treatment of Organic Pollutants

The use of enzymes, along with redox mediators, for the remediation of organic pollutants in wastewater demonstrates the potential for enzymatic approaches to degrade or transform recalcitrant compounds. This research might suggest pathways for the environmental detoxification or transformation of related chemical compounds (Husain & Husain, 2007).

Metallation of π-Deficient Heteroaromatic Compounds

A review on the metallation of π-deficient heterocyclic compounds, with a focus on the regioselectivity of 3-fluoropyridine metallation, illustrates the chemoselective reactions that could be applicable to the functionalization of similar heteroaromatic compounds (Marsais & Quéguiner, 1983).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-bromo-3-fluorophenyl)methyl]-4-propan-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrFN2/c1-11(2)18-7-5-17(6-8-18)10-12-3-4-13(15)14(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJOYXEPWWLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)